molecular formula C9H8N2O2 B1281205 Ethyl 2-cyanonicotinate CAS No. 75358-90-6

Ethyl 2-cyanonicotinate

Cat. No.: B1281205
CAS No.: 75358-90-6
M. Wt: 176.17 g/mol
InChI Key: KOAWFXMHARNHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyanonicotinate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Cardiovascular and Thoracic Surgery

Kaplan et al. (2004) conducted a study on the histopathological effects of ethyl 2-cyanoacrylate, a compound closely related to ethyl 2-cyanonicotinate, when used as a tissue adhesive in cardiovascular and thoracic surgery. They found no significant histopathological difference between tissues sutured conventionally and those where ethyl 2-cyanoacrylate was applied, suggesting its potential as an alternative or adjunct in surgical procedures (Kaplan et al., 2004).

2. In Chemical Synthesis and Medicinal Chemistry

Trofimov et al. (2012) reported the synthesis of novel polycondensed heterocyclic systems through the cyclization of ethyl isonicotinate with cyanoacetylenic alcohols. This process is regio- and stereospecific, highlighting the compound's role in creating complex chemical structures (Trofimov et al., 2012).

3. Application in Bone Graft Fixation

De Melo et al. (2013) evaluated the cytotoxicity of ethyl 2-cyanoacrylate, closely related to this compound, in bone graft fixation. They concluded that it is biocompatible with bone tissue, suggesting its usefulness in bone graft fixation (de Melo et al., 2013).

4. Neurosurgical Applications

Mickey and Samson (1981) discussed the potential of cyanoacrylate adhesives, including compounds like this compound, in neurosurgery. They evaluated their utility in reinforcing intracranial aneurysms and occluding carotid-cavernous fistulae (Mickey & Samson, 1981).

5. Antioxidant and Anti-Inflammatory Activities

Madhavi and Sreeramya (2017) synthesized and evaluated novel compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, for their in vitro antioxidant and in vivo anti-inflammatory activities. Their findings suggest potential biomedical applications of these compounds (Madhavi & Sreeramya, 2017).

Future Directions

While specific future directions for Ethyl 2-cyanonicotinate were not found in the search results, the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles is a promising area of research .

Properties

IUPAC Name

ethyl 2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWFXMHARNHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508779
Record name Ethyl 2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-90-6
Record name Ethyl 2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75358-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To ethyl 2chloronicotinate (15.0 g, 81 mmol) in anhydrous N,N-dimethylacetamide (75 ml) was added zinc cyanide (5.71 g, 48.6 mmol), Pd2(dba)3 (742 mg, 0.81 mmol), zinc (636 mg, 9.72 mmol), and 1,1′bis(diphenylphosphino)ferrocene (898 mg, 1.62 mmol), and the resulting mixture heated at 120° C. for 1 hour. The mixture was cooled to room temperature and partitioned between water (300 ml) and diethyl ether (150 ml), the mixture was filtered through Celite™ and the phases separated. The aqueous phase was further extracted with diethyl ether (2×100 ml), the combined diethyl ether layers washed with saturated NaCl, dried over Na2SO4, filtered and evaporated to give the title compound (14.26 g, 100%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
5.71 g
Type
catalyst
Reaction Step One
Quantity
742 mg
Type
catalyst
Reaction Step One
Name
Quantity
636 mg
Type
catalyst
Reaction Step One
Quantity
898 mg
Type
catalyst
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.